molecular formula C11H22N2O2 B1177390 fimZ protein CAS No. 138160-43-7

fimZ protein

カタログ番号: B1177390
CAS番号: 138160-43-7
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FimZ is a DNA-binding regulatory protein in Salmonella enterica serovar Typhimurium that serves as the principal activator of type 1 fimbriae (T1F) expression . It belongs to the NarL family of two-component response regulators but lacks a canonical receiver domain, suggesting a unique activation mechanism . FimZ directly binds to the fimA promoter (encoding the major fimbrial subunit) to initiate transcription . Its activity is modulated by phosphorylation at residue D56, though the associated kinase remains unidentified . Beyond T1F regulation, FimZ interfaces with virulence systems such as SPI-1 (invasion genes) and flagellar biosynthesis, acting as a molecular switch between adhesion and motility .

特性

CAS番号

138160-43-7

分子式

C11H22N2O2

同義語

fimZ protein

製品の起源

United States

類似化合物との比較

Comparative Analysis of FimZ with Similar Regulatory Proteins

FimZ vs. FimY
  • Functional Roles :
    • FimZ: Primary activator of fimA; integrates signals from PhoPQ and Lrp to regulate T1F and SPI-1 .
    • FimY: Co-activator of FimZ; binds the fimZ promoter to enhance its expression and forms a complex with FimZ to activate fimA .
  • Mechanistic Differences: FimY cannot activate fimA independently but amplifies FimZ activity through mutual promoter cross-activation (fimY ↔ fimZ) . FimZ overexpression bypasses FimY dependency, indicating hierarchical dominance .
  • Data Summary :

    Protein Binding Target Regulation of fimA Dependency
    FimZ fimA promoter Direct activation Independent
    FimY fimZ promoter Indirect via FimZ Requires FimZ
FimZ vs. FimW
  • Functional Roles :
    • FimZ: Activates fimA and represses flagellar genes (flhDC) .
    • FimW: Represses fimA by degrading FimZ and inhibiting fimY transcription .
  • Mechanistic Antagonism :
    • FimW binds phosphorylated FimZ, reducing its availability for fimA activation .
    • FimW expression increases under low-fimbriation conditions, creating a negative feedback loop .
  • Impact on Fimbriation: Condition fimA Expression Level Wild-type FimZ High (Basal activation) ΔFimW mutant 4–8× higher FimZ overexpression Hyper-fimbriated, non-motile
FimZ vs. Lrp and H-NS
  • Functional Roles :
    • Lrp: Activates fimZ by displacing H-NS from the AT-rich fimZ promoter .
    • H-NS: Global repressor of AT-rich DNA; antagonized by Lrp at the fimZ promoter .
  • Regulatory Dynamics :
    • Lrp enhances FimZ production, indirectly boosting fimA .
    • H-NS deletion restores fimA expression in ΔLrp mutants, highlighting their competitive binding .
FimZ vs. FliZ (Flagellar Regulator)
  • Cross-Regulatory Interaction :
    • FimZ: Downregulates flhDC (master flagellar operon), suppressing motility .
    • FliZ: Post-transcriptionally inhibits FimZ, reducing T1F expression and promoting motility .
  • Bistable Phenotype: High FimZ → Fimbriation dominant; High FliZ → Motility dominant .

Integrated Regulatory Network and Functional Implications

FimZ operates within a complex network balancing adhesion, invasion, and motility (Table 1):

Table 1: FimZ-Dependent Regulation of Virulence Pathways

Pathway Regulatory Effect of FimZ Key Partners
T1F Biosynthesis Direct activation of fimA FimY, Lrp
Flagellar Synthesis Repression of flhDC FliZ
SPI-1 (Invasion) Indirect activation via PhoPQ HilA, HilE
Oxidative Stress Modulates cpxP, soxS STM0551

Key Findings :

  • ΔFimZ mutants exhibit increased flagellar motility and chemotaxis gene expression .
  • FimZ interacts with STM0551, an EAL-domain protein that degrades c-di-GMP, linking fimbriation to biofilm suppression .

Q & A

Q. What is the primary regulatory role of FimZ in Salmonella enterica virulence mechanisms?

FimZ acts as a transcriptional regulator controlling the expression of type 1 fimbriae (adhesion structures) and flagella (motility structures). It directly activates the fimA promoter while repressing the flhDC operon, which governs flagellar synthesis. This dual regulation creates a "stick or swim" phenotypic switch critical for infection cycles . Methodologically, this was established using PfimA-lacZ transcriptional fusions, motility assays in soft agar, and yeast agglutination tests to quantify fimbriae production .

Q. How do Lrp and H-NS interact with FimZ to regulate type 1 fimbriae expression?

Lrp (leucine-responsive regulatory protein) binds to AT-rich regions of the fimZ promoter, antagonizing the global repressor H-NS. At low concentrations, Lrp activates fimZ transcription, enabling FimZ to stimulate fimA. At high concentrations, Lrp represses fimA by competing with FimZ for promoter binding. H-NS silences fimZ under non-permissive conditions. Key methods include electrophoretic mobility shift assays (EMSAs) with purified Lrp/H-NS proteins and site-directed mutagenesis of promoter motifs .

Q. What environmental signals influence FimZ-mediated regulation?

Nutrient availability (e.g., leucine levels) modulates Lrp concentration, which indirectly controls FimZ activity. Oxidative stress (e.g., H₂O₂ exposure) downregulates FimZ-dependent fimbriae production, as shown in transcriptomic studies comparing wild-type and fimZ mutants under stress conditions . Experimental approaches involve growth in defined media (e.g., M9 minimal media with leucine titration) and RNA-seq profiling .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in FimZ’s dual regulatory roles?

Discrepancies arise from context-dependent Lrp concentrations and promoter occupancy. For example, FimZ activates fimA but represses flhDC. To address this, researchers use:

  • Chromatin immunoprecipitation (ChIP) to map FimZ binding sites across the genome.
  • Quantitative PCR to measure fimA and flhDC expression under varying Lrp levels.
  • Fluorescence anisotropy assays to assess competitive binding between FimZ and Lrp at shared promoter regions .

Q. How can systems biology models elucidate FimZ’s regulatory network?

Computational models integrating transcriptomic and proteomic data predict FimZ’s cross-talk with virulence pathways (e.g., SPI-1 invasion genes). For instance:

  • Boolean network modeling simulates FimZ’s role in the hilA (SPI-1) regulatory cascade.
  • Stochastic simulations account for noise in Lrp-FimZ interactions during host-cell adhesion. These models are validated using fimZ knockout strains in murine infection models .

Q. What methodologies validate FimZ-DNA interactions in vitro?

  • Electrophoretic mobility shift assays (EMSAs) with purified FimZ protein and fluorescently labeled fimA promoter DNA.
  • DNase I footprinting to identify precise binding motifs (e.g., AT-rich sequences in PfimA).
  • Surface plasmon resonance (SPR) to quantify binding kinetics and affinity under varying ionic conditions .

Q. How does FimZ contribute to oxidative stress adaptation in Salmonella?

fimZ mutants exhibit increased sensitivity to H₂O₂ and sulfate stress, linked to dysregulation of sodA (superoxide dismutase) and katG (catalase). Researchers employ:

  • Disk diffusion assays with reactive oxygen species (ROS)-generating agents.
  • GFP transcriptional reporters fused to stress-response promoters (e.g., oxyR).
  • Metabolomic profiling to track redox balance in fimZ mutants .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., FimZ’s activation/repression of fimA), replicate experiments under standardized conditions (e.g., controlled Lrp levels) and use statistical tools like ANOVA to assess variability .
  • Data Integration : Combine structural (e.g., AlphaFold-predicted FimZ conformations) and functional data (e.g., transcriptomics) to build holistic models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。